molecular formula C15H20BrNO2 B4922051 Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate CAS No. 5265-95-2

Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B4922051
CAS No.: 5265-95-2
M. Wt: 326.23 g/mol
InChI Key: LAQBSUPSWDTOFH-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of 3-bromobenzyl chloride with piperidine-2-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate is unique due to the presence of both the bromophenyl and ethyl ester groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-15(18)14-8-3-4-9-17(14)11-12-6-5-7-13(16)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQBSUPSWDTOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385547
Record name Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5265-95-2
Record name Ethyl 1-[(3-bromophenyl)methyl]piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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